molecular formula C14H18O3 B11878134 Ethanone, 1-(1,2,3,4-tetrahydro-5,8-dimethoxy-2-naphthalenyl)- CAS No. 33654-68-1

Ethanone, 1-(1,2,3,4-tetrahydro-5,8-dimethoxy-2-naphthalenyl)-

Cat. No.: B11878134
CAS No.: 33654-68-1
M. Wt: 234.29 g/mol
InChI Key: LPBWKAJXWNMPDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5,8-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-yl)ethanone is an organic compound with the molecular formula C14H18O3 It is a derivative of naphthalene, characterized by the presence of two methoxy groups and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5,8-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-yl)ethanone typically involves the following steps:

    Starting Material: The synthesis begins with 5,8-dimethoxy-1,2,3,4-tetrahydronaphthalene.

    Oxidation: The starting material undergoes oxidation to introduce the ketone functional group at the 2-position.

    Reaction Conditions: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium are used for this transformation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(5,8-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methoxy groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-).

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of ethers or other substituted derivatives.

Scientific Research Applications

1-(5,8-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-yl)ethanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(5,8-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-yl)ethanone involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.

    Pathways: It can influence various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    5,8-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-amine: Similar structure but with an amine group instead of a ketone.

    1,2,3,4-tetrahydro-1-naphthylamine: Lacks the methoxy groups and ketone functional group.

Properties

CAS No.

33654-68-1

Molecular Formula

C14H18O3

Molecular Weight

234.29 g/mol

IUPAC Name

1-(5,8-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-yl)ethanone

InChI

InChI=1S/C14H18O3/c1-9(15)10-4-5-11-12(8-10)14(17-3)7-6-13(11)16-2/h6-7,10H,4-5,8H2,1-3H3

InChI Key

LPBWKAJXWNMPDD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1CCC2=C(C=CC(=C2C1)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.